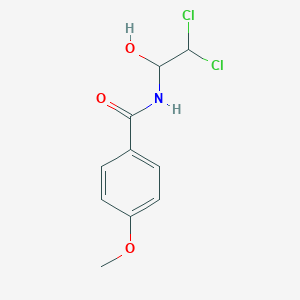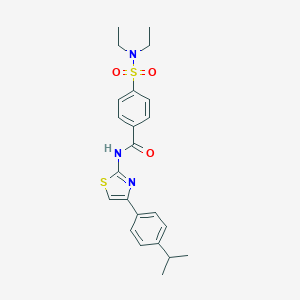
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as DSB, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. DSB is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. Such properties make these compounds promising for further studies in the development of antimicrobial agents (Sych et al., 2019). Similarly, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which share a structural resemblance, have also demonstrated significant antimicrobial activity, suggesting a broad spectrum of potential applications for these compounds in battling microbial infections (Chawla, 2016).
Anticancer Potential
The derivative compounds of 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide have shown promising results in anticancer evaluations. For instance, certain derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds in the development of new and effective anticancer therapies (Ravinaik et al., 2021).
Supramolecular Gelators
A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Two specific amides displayed gelation behavior towards specific solvent mixtures, indicating potential applications in various industrial and pharmaceutical processes where gel formation is crucial (Yadav & Ballabh, 2020).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRYHHVFGEBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B420743.png)
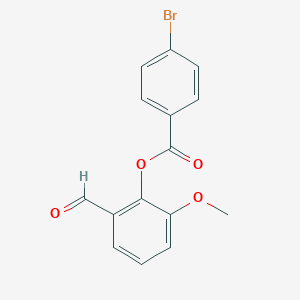
![3-[(2-chloro-2-phenylethyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B420745.png)
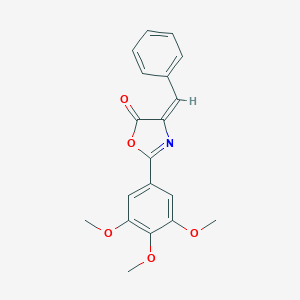
![3,4,5,6-Tetrafluoro-9-methyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-yl 4-nitrobenzoate](/img/structure/B420747.png)
![2-(4-butylphenyl)-3',6'-bis(diethylamino)spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B420748.png)
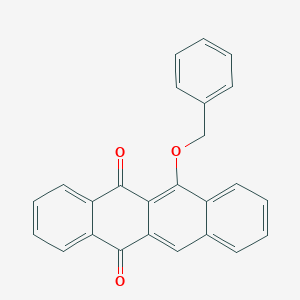
![N-[8-(acetylamino)-4,5-dibromo-9,10-dioxo-9,10-dihydro-1-anthracenyl]acetamide](/img/structure/B420755.png)
![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)
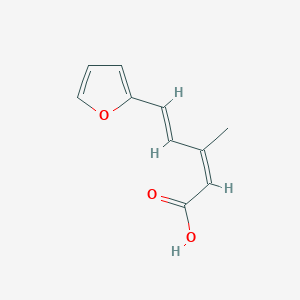
![ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B420760.png)
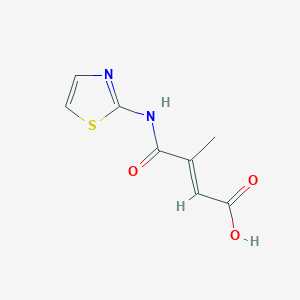
![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)
